

# Physical and chemical properties of Gomisin E

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## Compound of Interest

Compound Name: Gomisin E

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## Gomisin E: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Gomisin E** is a dibenzocyclooctadiene lignan isolated from the fruits of *Schisandra chinensis*, a plant with a long history in traditional medicine. This document provides a detailed overview of the physical and chemical properties of **Gomisin E**, its known biological activities, and relevant experimental protocols. While extensive research exists for the broader family of gomisin lignans, this guide focuses on the specific data available for **Gomisin E**, supplemented with comparative data from related compounds to provide a broader context for research and development. The primary characterized biological activity of **Gomisin E** is the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, indicating its potential as a modulator of the immune response. This guide is intended to be a foundational resource for professionals in pharmacology, medicinal chemistry, and drug development.

### Physicochemical Properties

**Gomisin E** is a complex polycyclic natural product. Its core structure is a dibenzocyclooctadiene skeleton, characteristic of this class of lignans. The following tables summarize its known physical and chemical properties.

### Table 1: General and Chemical Properties of Gomisin E

Property	Value	Source(s)
Molecular Formula	C <sub>28</sub> H <sub>34</sub> O <sub>9</sub>	[1]
Molecular Weight	514.57 g/mol	
IUPAC Name	(11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0 <sup>3,7</sup> .0 <sup>8,22</sup> .0 <sup>16,21</sup> ]pentacos-1,3(7),8(22),16,18,20-hexaen-13-one	[1]
CAS Number	72960-21-5	
Appearance	Solid at room temperature	

**Table 2: Physical Properties of Gomisin E**

Property	Value	Source(s)
Melting Point	Data not available	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	
logP (o/w)	4.7 (Computed)	[1]
Hydrogen Bond Donor Count	1 (Computed)	[1]
Hydrogen Bond Acceptor Count	9 (Computed)	[1]

**Table 3: Spectroscopic Data for Gomisin E**

Spectroscopic Technique	Data	Source(s)
$^1\text{H}$ NMR	Specific chemical shift data not readily available in public literature.	
$^{13}\text{C}$ NMR	Specific chemical shift data not readily available in public literature.	
Infrared (IR) Spectroscopy	Specific spectral data not readily available in public literature.	
UV-Vis Spectroscopy	Specific absorption maxima not readily available in public literature.	
Mass Spectrometry (LC-MS)	Precursor Type: $[\text{M}+\text{Na}]^+$ , m/z: 537; Major Fragments: 415	<a href="#">[1]</a>

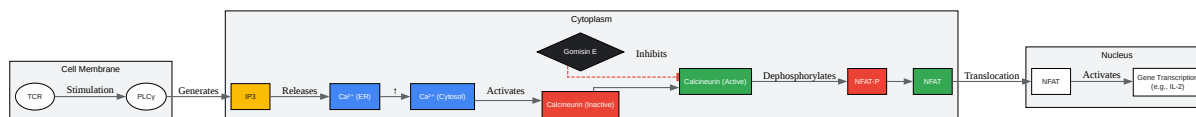
Note: The absence of specific, experimentally determined melting point and detailed NMR, IR, and UV-Vis spectral data in readily accessible scientific literature presents a gap in the full characterization of **Gomisin E**. The provided mass spectrometry data is from public repositories.

## Biological Activity and Signaling Pathways

The most well-documented biological activity of **Gomisin E** is its role as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT) transcription pathway.[\[2\]](#)[\[3\]](#)[\[4\]](#) This activity suggests potential applications in modulating immune responses and in the treatment of immune-related disorders.

### Inhibition of NFAT Transcription

**Gomisin E** has been shown to inhibit NFAT transcription with an  $\text{IC}_{50}$  of  $4.73\ \mu\text{M}$ .[\[2\]](#)[\[3\]](#)[\[4\]](#) The NFAT family of transcription factors are key regulators of cytokine gene expression in T-cells. The signaling cascade leading to NFAT activation is a critical step in the T-cell mediated immune response.



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**Figure 1:** Simplified NFAT Signaling Pathway and Inhibition by **Gomisin E**.

## Potential Effects on Other Signaling Pathways

While direct evidence for **Gomisin E**'s effects on other signaling pathways is limited, studies on structurally related gomisins, such as Gomisin A, G, and N, have shown modulation of key cellular pathways including PI3K/Akt and MAPK/ERK. These pathways are crucial in regulating cell proliferation, survival, and inflammation. Further research is warranted to determine if **Gomisin E** shares these activities.

## Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the study of **Gomisin E**. These are intended as a starting point for experimental design and should be optimized for specific laboratory conditions and research questions.

### General Protocol for Determination of Physicochemical Properties

#### a) Melting Point Determination

A standard capillary melting point apparatus can be used.

- **Sample Preparation:** A small amount of dry, powdered **Gomisin E** is packed into a capillary tube to a height of 2-3 mm.

- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
- **Data Recording:** The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

#### b) Solubility Determination

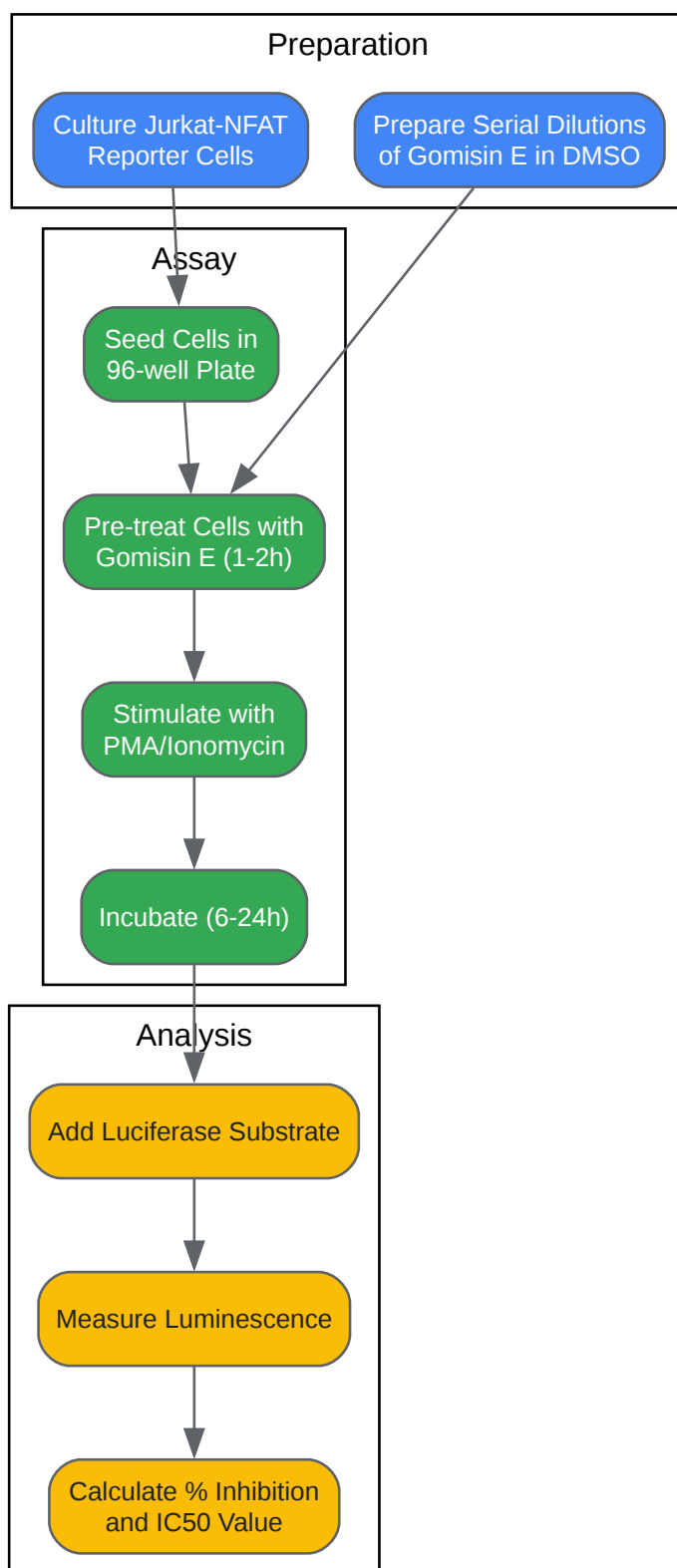
- **Solvent Selection:** A range of solvents of varying polarity should be tested (e.g., water, ethanol, DMSO, acetone).
- **Sample Preparation:** A known excess amount of **Gomisin E** is added to a fixed volume of the selected solvent in a vial.
- **Equilibration:** The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Quantification:** The suspension is filtered or centrifuged to remove undissolved solid. The concentration of **Gomisin E** in the supernatant is then determined using a suitable analytical method, such as HPLC-UV.

## Protocol for NFAT-Dependent Reporter Gene Assay

This assay is used to quantify the inhibitory effect of **Gomisin E** on NFAT transcription.

- **Cell Culture:** Jurkat T-cells, engineered to express a luciferase reporter gene under the control of an NFAT-responsive promoter, are cultured in appropriate media.
- **Compound Preparation:** A stock solution of **Gomisin E** is prepared in DMSO (e.g., 10-20 mM) and serially diluted to the desired concentrations in cell culture medium.
- **Assay Procedure:**
  - Cells are seeded in a 96-well plate.
  - Cells are pre-treated with various concentrations of **Gomisin E** for 1-2 hours.

- NFAT activation is stimulated using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
- The plate is incubated for 6-24 hours.
- Data Analysis: Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The percentage of inhibition is calculated relative to the stimulated control (cells treated with PMA/ionomycin and vehicle). The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the concentration of **Gomisin E**.



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**Figure 2:** General Workflow for an NFAT-Dependent Reporter Gene Assay.

## Conclusion

**Gomisin E** is a bioactive lignan with demonstrated inhibitory activity against the NFAT transcription pathway. This property positions it as a compound of interest for further investigation in the context of immune modulation and inflammatory diseases. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of extensive public data on its physicochemical properties, full range of biological activities, and mechanisms of action. This technical guide consolidates the available information on **Gomisin E** and provides a framework of experimental protocols to facilitate future research. Further studies are essential to fully elucidate the pharmacological profile of **Gomisin E** and to explore its potential in drug discovery and development.

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### Contact

Address: 3281 E Guasti Rd

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